molecular formula C16H9N3O6 B11222427 (4Z)-4-(4-nitrobenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(4-nitrobenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11222427
M. Wt: 339.26 g/mol
InChI Key: SLPPNCGHYXEXFY-LCYFTJDESA-N
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Description

(4Z)-2-(2-Nitrophenyl)-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one: is a complex organic compound characterized by its unique structure, which includes nitrophenyl groups and an oxazole ring

Properties

Molecular Formula

C16H9N3O6

Molecular Weight

339.26 g/mol

IUPAC Name

(4Z)-2-(2-nitrophenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H9N3O6/c20-16-13(9-10-5-7-11(8-6-10)18(21)22)17-15(25-16)12-3-1-2-4-14(12)19(23)24/h1-9H/b13-9-

InChI Key

SLPPNCGHYXEXFY-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-2-(2-nitrophenyl)-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized under acidic conditions to yield the final oxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl groups, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.

Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-nitrophenyl)-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl groups can participate in redox reactions, altering the activity of target proteins. The oxazole ring can interact with nucleic acids, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

    2-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.

    Oxazole derivatives: Compounds with variations in the oxazole ring structure.

Uniqueness: The unique combination of nitrophenyl groups and the oxazole ring in (4Z)-2-(2-nitrophenyl)-4-[(4-nitrophenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one imparts distinct chemical properties and biological activities, making it a valuable compound for diverse scientific research applications.

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